D-Configuration Confers Enzymatic Stability Superior to L-Enantiomer Analogs
The D-configuration of N-Benzyloxycarbonyl D-Valine Methyl Ester (confirmed by SMILES C[C@H](C(=O)OC)NC(=O)OCc1ccccc1 and InChI /t12-/m1/s1) is the single most consequential differentiator from its L-enantiomer Z-L-Val-OMe . Peptides built from D-amino acids are substantially less susceptible to enzymatic degradation by endogenous proteases, which specifically recognize L-amino acid sequences. The replacement of L-amino acids with D-amino acids in peptide sequences decreases substrate recognition and binding affinity for proteolytic enzymes [1]. While a direct head-to-head half-life comparison of Z-D-Val-OMe vs Z-L-Val-OMe in a specific peptide context is not available in the open literature, the class-level evidence is well-established: D-peptides demonstrate markedly prolonged in vitro and in vivo stability relative to their L-counterparts, and Z-D-Val-OMe is the entry point for introducing this D-stereochemistry into synthetic peptides [1].
| Evidence Dimension | Stereochemical configuration and resulting impact on peptide enzymatic stability |
|---|---|
| Target Compound Data | D-configuration [(R)-α-carbon; InChI /t12-/m1/s1]; yields D-Val residues in peptide chains that resist proteolytic degradation |
| Comparator Or Baseline | Z-L-Val-OMe (L-configuration at α-carbon); yields L-Val residues rapidly cleaved by endogenous proteases [class-level property] |
| Quantified Difference | D-peptides exhibit substantially reduced proteolytic degradation vs L-peptides; specific half-life ratio is sequence- and context-dependent [no single universal value available] |
| Conditions | In vitro and in vivo proteolytic enzyme assays; D-amino acid substitution strategy in peptide chemistry [1] |
Why This Matters
A procurement decision between Z-D-Val-OMe and Z-L-Val-OMe determines whether the resulting peptide will be protease-resistant or protease-susceptible, directly affecting therapeutic half-life and bioactivity.
- [1] Novoprolabs. Improving enzymatic and chemical stability of peptides by chemical modifications. Swapping L-amino acids to D-amino acids decreases substrate recognition and binding affinity for proteolytic enzymes. Available at: https://www.novoprolabs.com/ View Source
